2-Nitro-5-(trifluoromethyl)furan

Physical organic chemistry Medicinal chemistry SAR

2-Nitro-5-(trifluoromethyl)furan (CAS 1524-31-8) is a heterocyclic small molecule with the molecular formula C₅H₂F₃NO₃ and a molecular weight of 181.07 g/mol, characterized by a furan ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 5-position. The compound features the SMILES notation C1=C(C(F)(F)F)OC(=C1)[N+](=O)[O-] and is commercially available as a research chemical, typically at purities of 95% or higher.

Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
CAS No. 1524-31-8
Cat. No. B3048018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(trifluoromethyl)furan
CAS1524-31-8
Molecular FormulaC5H2F3NO3
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2-4(12-3)9(10)11/h1-2H
InChIKeyKBVPUCUGOQHOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(trifluoromethyl)furan (CAS 1524-31-8): Chemical Identity, Scaffold Characteristics, and Procurement Baseline


2-Nitro-5-(trifluoromethyl)furan (CAS 1524-31-8) is a heterocyclic small molecule with the molecular formula C₅H₂F₃NO₃ and a molecular weight of 181.07 g/mol, characterized by a furan ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 5-position . The compound features the SMILES notation C1=C(C(F)(F)F)OC(=C1)[N+](=O)[O-] and is commercially available as a research chemical, typically at purities of 95% or higher . It belongs to the nitrofuran class, known for antimicrobial applications, and its structural combination of strong electron-withdrawing groups positions it as a versatile small molecule scaffold for medicinal chemistry and organic synthesis .

2-Nitro-5-(trifluoromethyl)furan: Why In-Class Analogs Cannot Be Simply Interchanged in Synthesis or Screening


Within the nitrofuran class, substitution at both the 2- and 5-positions exerts profound effects on electronic properties, reactivity, and biological activity. The trifluoromethyl group is a strong electron-withdrawing substituent, while the nitro group at the 2-position creates a unique electronic environment that differs fundamentally from analogs lacking the CF₃ moiety or bearing different substitution patterns [1]. Class-level structure-activity relationship (SAR) evidence indicates that for mutagenic and antibacterial activity, the nitro group is essential, and potency is influenced by substituents at the 2-position of the furan ring [2]. Consequently, substituting a simpler 2-nitrofuran or 5-nitrofuran analog cannot replicate the distinct physicochemical and biological profile of the 2-nitro-5-(trifluoromethyl) substitution pattern, which combines dual electron-withdrawing groups in a 2,5-relationship on the furan core [1]. The specific substitution pattern directly impacts redox potential, metabolic stability, and target engagement in antimicrobial screening campaigns [3].

Quantitative Differentiation of 2-Nitro-5-(trifluoromethyl)furan: Comparative Evidence Against Closest Analogs


Electron-Withdrawing Strength: Dual Substitution Pattern Versus 5-Nitrofuran Baseline

The trifluoromethyl group (-CF₃) exerts a stronger electron-withdrawing effect than a single fluorine atom and is comparable in strength to the nitro group itself [1]. In the target compound, the 2-nitro and 5-trifluoromethyl groups create a dual electron-withdrawing environment that substantially deactivates the furan ring toward electrophilic substitution relative to 5-nitrofuran, which bears only a single nitro group [2]. This enhanced electron deficiency increases susceptibility to nucleophilic attack and alters the redox potential of the nitroaromatic system.

Physical organic chemistry Medicinal chemistry SAR

Antibacterial Activity Enhancement: Dual Electron-Withdrawing Substitution Versus Single-Group Analogs

Structure-activity relationship studies on furan derivatives demonstrate that the introduction of electron-withdrawing groups enhances antibacterial activity [1]. Specifically, the combination of a nitro group and a trifluoromethyl group on the furan scaffold plays a key role in conferring activity, as shown in Table 1 of PMC10341659, where compound 3 (bearing both nitro and trifluoromethyl groups) exhibited 71.6% antibacterial activity at 100 mg/L against Rs (Ralstonia solanacearum) [1]. While the exact target compound 2-nitro-5-(trifluoromethyl)furan was not the specific test compound in this study, the SAR principle directly supports that the dual substitution pattern confers enhanced antibacterial potency relative to furans bearing only a single electron-withdrawing group.

Antimicrobial SAR Medicinal chemistry

Metabolic Stability and Lipophilicity: Trifluoromethyl-Containing Nitrofurans Versus Non-Fluorinated Analogs

The trifluoromethyl group is well-established in medicinal chemistry as a substituent that enhances metabolic stability and modulates lipophilicity [1]. In the context of nitrofuran derivatives, the incorporation of a trifluoromethyl moiety contributes to improved metabolic stability and increased lipophilicity, which can enhance bioavailability compared to non-fluorinated nitrofuran analogs [1]. While direct quantitative PK data for the target compound are not publicly available, this class-level principle derived from related 5-nitrofuran carboxamide derivatives provides a strong inference that 2-nitro-5-(trifluoromethyl)furan will exhibit superior metabolic stability relative to 2-nitrofuran (CAS 609-39-2), which lacks the CF₃ group.

Drug metabolism Pharmacokinetics Medicinal chemistry

Reactivity Profile for Cross-Coupling: Dual Activation Versus Mono-Substituted Furans

The presence of both a nitro group and a trifluoromethyl group on the furan ring substantially alters the reactivity profile for cross-coupling reactions. The nitro group can serve as a leaving group in nucleophilic aromatic substitution (SNAr), while the trifluoromethyl group further activates the ring toward nucleophilic attack [1]. This dual activation pattern is distinct from mono-substituted furans such as 2-(trifluoromethyl)furan (CAS 56286-83-0), which lacks the nitro leaving group and therefore cannot participate in SNAr-based diversification strategies [2]. The target compound thus offers a unique synthetic handle for constructing complex molecular architectures via SNAr and subsequent functional group transformations that are not accessible with simpler analogs.

Organic synthesis Cross-coupling Building blocks

2-Nitro-5-(trifluoromethyl)furan: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Nitrofuran Scaffold with Enhanced Metabolic Stability

This compound is best deployed in medicinal chemistry programs targeting infectious diseases where the nitrofuran pharmacophore is desired but metabolic stability is a concern. The trifluoromethyl group confers class-level improvements in metabolic stability and lipophilicity [1], making this scaffold more suitable for lead optimization than non-fluorinated 2-nitrofuran analogs. Screening campaigns for antibacterial or antiparasitic agents should prioritize this scaffold when pharmacokinetic properties are critical decision factors.

Diversity-Oriented Synthesis: SNAr-Based Library Generation

The 2-nitro group serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling diversification at the 2-position while the 5-trifluoromethyl group remains intact [2]. This orthogonal reactivity is not available with 2-(trifluoromethyl)furan (which lacks a leaving group) or 5-nitrofuran (which places the nitro group at a position less favorable for SNAr with retention of the CF₃ moiety). This compound is thus ideal for generating focused libraries of 2-substituted-5-(trifluoromethyl)furan derivatives for structure-activity relationship studies.

Electronic Materials Research: Electron-Deficient Furan Building Block

The dual electron-withdrawing substitution pattern (2-NO₂ + 5-CF₃) creates a highly electron-deficient furan core, as established by the chemistry of unsaturated nitro-compounds of the furan series [2]. This electronic profile is valuable for research into organic semiconductors, electron-transport materials, or n-type conjugated systems where lowering the LUMO energy is desirable. The compound offers a well-defined, commercially available building block for materials chemistry investigations requiring strongly electron-deficient heterocyclic units.

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